molecular formula C25H20O6 B3471833 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate

Cat. No.: B3471833
M. Wt: 416.4 g/mol
InChI Key: DGHVOYLFIRBNQE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, a methoxyphenoxy group, and a phenylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction using 4-methoxyphenol and an appropriate leaving group such as a halide.

    Esterification: The final step involves the esterification of the chromenone derivative with 3-phenylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1-propanol
  • 3-(4-Hydroxyphenyl)-1-propanol
  • 3-(3,4-Dimethoxyphenyl)-1-propanol

Uniqueness

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate stands out due to its unique combination of a chromenone core and a methoxyphenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential therapeutic effects.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-28-18-8-10-19(11-9-18)30-23-16-29-22-15-20(12-13-21(22)25(23)27)31-24(26)14-7-17-5-3-2-4-6-17/h2-6,8-13,15-16H,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHVOYLFIRBNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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